CARBOXIMETOXIMA DE ACETONA

Descripción general

Descripción

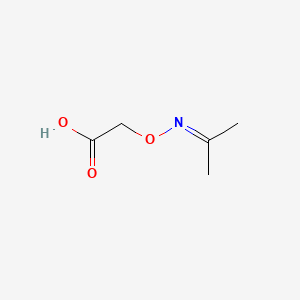

Acetic acid, [[(1-methylethylidene)amino]oxy]- is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetic acid, [[(1-methylethylidene)amino]oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, [[(1-methylethylidene)amino]oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Detección de Acetona en Diagnósticos Médicos

La Carboximetoxima de Acetona puede utilizarse en el desarrollo de sensores para detectar los niveles de acetona en el aliento humano, que es un biomarcador crucial para la diabetes mellitus. Los pacientes con diabetes presentan niveles significativamente más altos de acetona en su aliento exhalado, lo que hace que la detección rápida y eficiente sea vital para el diagnóstico temprano y la gestión .

Monitoreo Ambiental

La sensibilidad del compuesto a la acetona lo hace adecuado para el monitoreo ambiental, particularmente en el control de la calidad del aire y la detección de compuestos orgánicos volátiles (VOC). Esta aplicación es esencial para garantizar niveles seguros de acetona en áreas industriales y prevenir la exposición ocupacional .

Detección de Solventes Industriales

En entornos industriales, la this compound puede usarse para monitorear la presencia de acetona, que es un solvente común en los procesos de fabricación. Su detección es crítica para las medidas de seguridad y para prevenir posibles riesgos asociados con fugas o derrames de solventes .

Detección de Gases en Defensa Nacional

El ejército puede emplear sensores basados en this compound para detectar compuestos basados en acetona, que pueden usarse en explosivos o como agentes de guerra química. Esta aplicación es crucial para la seguridad nacional y las estrategias de defensa .

Aplicaciones en la Industria Alimentaria

La detección de acetona también es relevante en la industria alimentaria, donde el compuesto puede utilizarse para monitorear la frescura de los productos alimenticios y detectar el deterioro. La acetona es un subproducto de la descomposición, y su detección temprana puede prevenir enfermedades transmitidas por alimentos .

Investigación sobre Materiales Nanoestructurados

La this compound es fundamental en la investigación de materiales nanoestructurados, como las nanosheets de nitruro de carbono grafítico, que tienen aplicaciones potenciales en el desarrollo de sensores de acetona avanzados con capacidades de detección rápida y bajo consumo de energía .

Análisis de Aliento para Estudios Metabólicos

Finalmente, la this compound se puede aplicar en estudios metabólicos para analizar muestras de aliento en busca de contenido de acetona, proporcionando información sobre trastornos metabólicos más allá de la diabetes, como el síndrome metabólico y la cetosis .

Mecanismo De Acción

Target of Action

The primary target of Acetone Carboxymethoxime is the ethylene in plants . Ethylene plays a crucial role in various aspects of plant growth and development, such as promoting the germination of seeds, the differentiation of tissues, the expansion of stems and the growth of roots, the formation of adventitious roots, and the ripening of fruits .

Mode of Action

Acetone Carboxymethoxime interacts with its targets by acting as an ethylene inhibitor . High levels of ethylene in plants can result in many deleterious effects, especially for the acceleration of the senescence of plants and the rotting of fruits . Therefore, inhibitors of ethylene action and inhibitors of ethylene biosynthesis are strongly needed in order to preserve agricultural products .

Biochemical Pathways

It is known that the compound can block the pathway of ethylene biosynthesis, leading to a low ethylene level in plants .

Pharmacokinetics

It is known that the compound can be synthesized by the reaction of acetoxime with chloroacetic acid or bromoacetic acid .

Result of Action

The results of Acetone Carboxymethoxime’s action are quite promising. The compound has been shown to extend the vase life of cut carnation flowers . In fact, it was found to be more effective than other compounds such as AgNO3 and aminooxyacetic acid .

Propiedades

IUPAC Name |

2-(propan-2-ylideneamino)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(2)6-9-3-5(7)8/h3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHMMFMMAKFDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063819 | |

| Record name | [(2-Propanylideneamino)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5382-89-8 | |

| Record name | 2-[[(1-Methylethylidene)amino]oxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(((1-methylethylidene)amino)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-[[(1-methylethylidene)amino]oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [(2-Propanylideneamino)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[(1-methylethylidene)amino]oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.